



# Technical Guide: Antiviral Agent 27 (CAS 2270947-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Antiviral agent 27 |           |
| Cat. No.:            | B15140283          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antiviral agent 27 is a novel adamantane-based compound identified as a potent inhibitor of the Ebola virus (EBOV). With a CAS number of 2270947-36-7, this molecule has demonstrated significant in vitro efficacy, positioning it as a promising candidate for further preclinical and clinical development. This document provides a comprehensive overview of its known properties, including its mechanism of action, physicochemical characteristics, and relevant experimental methodologies.

# Physicochemical and Pharmacological Properties

A summary of the available quantitative data for **Antiviral Agent 27** is presented in Table 1. This data has been compiled from publicly available chemical databases and supplier information.

Table 1: Physicochemical and In Vitro Efficacy Data for Antiviral Agent 27



| Property           | Value                                                                                                           | Source           |
|--------------------|-----------------------------------------------------------------------------------------------------------------|------------------|
| CAS Number         | 2270947-36-7                                                                                                    | Public Databases |
| IUPAC Name         | (1S,3R,5R,7S)-N-(trans-4-<br>Aminocyclohexyl)-3-methyl-5-<br>phenyltricyclo[3.3.1.13,7]decan<br>e-1-carboxamide | [1]              |
| Molecular Formula  | C24H34N2O                                                                                                       | [2][3][4]        |
| Molecular Weight   | 366.54 g/mol                                                                                                    | [2]              |
| Antiviral Activity | Ebola Virus (EBOV)                                                                                              |                  |
| EC50 (EBOV)        | 14 nM                                                                                                           | -                |

Note: Additional quantitative data such as CC50 (50% cytotoxic concentration), solubility, and pharmacokinetic parameters are not publicly available at the time of this report.

## **Mechanism of Action: Ebola Virus Entry Inhibition**

Current research on adamantane-based compounds as anti-Ebola agents suggests that **Antiviral Agent 27** likely functions as a viral entry inhibitor. The proposed mechanism centers on the disruption of the interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).

The Ebola virus enters host cells through endocytosis. Inside the endosome, host proteases cleave the viral GP, exposing a receptor-binding site. This cleaved GP then binds to the endosomal protein NPC1, a critical step for the fusion of the viral and endosomal membranes, which ultimately releases the viral genome into the cytoplasm. Adamantane derivatives, structurally related to **Antiviral Agent 27**, have been shown to either directly bind to the EBOV GP or to the host protein NPC1, thereby preventing the GP-NPC1 interaction and halting viral entry.





Click to download full resolution via product page

Caption: Proposed mechanism of Ebola virus entry and inhibition by Antiviral Agent 27.



## **Experimental Protocols**

Detailed experimental protocols for **Antiviral Agent 27** are primarily documented in "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents" by Alexander E. Pashenko, et al. (Org. Process Res. Dev. 2023, 27, 3, 477-487). As the full text of this publication may be subject to access restrictions, generalized protocols for key assays are provided below based on standard methodologies in the field.

#### **Synthesis of Antiviral Agent 27**

The synthesis of **Antiviral Agent 27**, an adamantane carboxamide, likely involves a multi-step process. A generalized workflow for the synthesis of related adamantane derivatives is depicted below. This typically starts with the functionalization of an adamantane core, followed by coupling reactions to introduce the aminocyclohexyl and phenyl groups.





Click to download full resolution via product page

Caption: Generalized synthesis workflow for adamantane-based antiviral agents.



### In Vitro Antiviral Efficacy Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. A common method to determine the EC50 for anti-Ebola virus compounds is the plaque reduction assay or a reporter virus assay.

#### Generalized Protocol:

- Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells) in 96-well plates and incubate until a confluent monolayer is formed.
- Compound Dilution: Prepare serial dilutions of Antiviral Agent 27 in cell culture medium.
- Infection: Infect the cell monolayers with a known titer of Ebola virus in the presence of the various concentrations of the antiviral agent. Include control wells with virus only (no compound) and cells only (no virus, no compound).
- Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 5-7 days).
- Quantification:
  - Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
  - Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
- Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Caption: Generalized workflow for determining the in vitro antiviral efficacy (EC50).

## **Cytotoxicity Assay (CC50 Determination)**

It is crucial to assess the toxicity of an antiviral compound to the host cells. The 50% cytotoxic concentration (CC50) is determined to ensure that the antiviral activity is not due to cell death.

#### Generalized Protocol:

• Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates.



- Compound Treatment: Treat the cells with the same serial dilutions of Antiviral Agent 27
  used in the efficacy assay. Include control wells with cells and medium only.
- Incubation: Incubate the plates for the same duration as the antiviral assay.
- Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.
- Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. The CC50 is determined by plotting the percentage of cytotoxicity against the log of the compound concentration.





Click to download full resolution via product page

Caption: Generalized workflow for determining the in vitro cytotoxicity (CC50).

#### Conclusion

Antiviral Agent 27 is a potent adamantane-based inhibitor of the Ebola virus with a promising in vitro efficacy. Its likely mechanism of action as a viral entry inhibitor targeting the GP-NPC1 interaction makes it a valuable lead compound for the development of novel anti-Ebola therapeutics. Further studies are warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety, to advance its potential as a clinical candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Antiviral Agent 27 (CAS 2270947-36-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140283#antiviral-agent-27-cas-2270947-36-7-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com